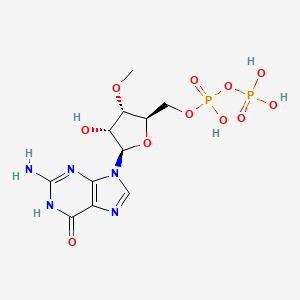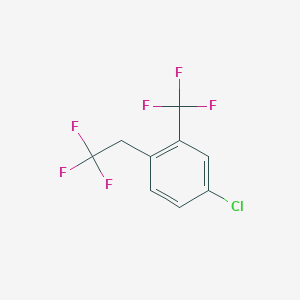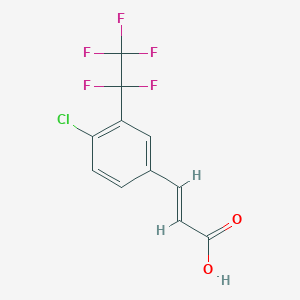
(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a chloro group at the fourth position and a pentafluoroethyl group at the third position on the cinnamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and pentafluoroethyl iodide.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 4-chlorobenzaldehyde and pentafluoroethyl iodide in the presence of a base such as potassium carbonate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with malonic acid in the presence of a catalyst such as piperidine to form the desired this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and pentafluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid involves its interaction with specific molecular targets and pathways. The chloro and pentafluoroethyl groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro)-3-(trifluoromethyl)-(E)-cinnamic acid
- (4-Chloro)-3-(difluoromethyl)-(E)-cinnamic acid
- (4-Chloro)-3-(fluoromethyl)-(E)-cinnamic acid
Uniqueness
(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs with fewer fluorine atoms.
Propriétés
Formule moléculaire |
C11H6ClF5O2 |
|---|---|
Poids moléculaire |
300.61 g/mol |
Nom IUPAC |
(E)-3-[4-chloro-3-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H6ClF5O2/c12-8-3-1-6(2-4-9(18)19)5-7(8)10(13,14)11(15,16)17/h1-5H,(H,18,19)/b4-2+ |
Clé InChI |
UJZULSRRVOMZNX-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)O)C(C(F)(F)F)(F)F)Cl |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)O)C(C(F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

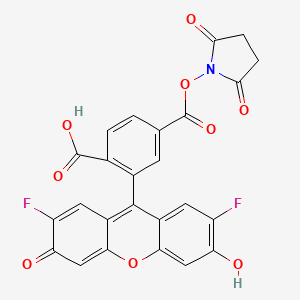
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
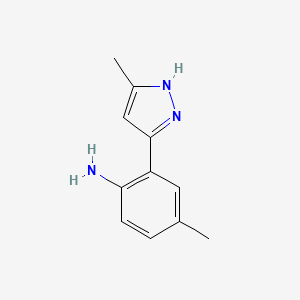
![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
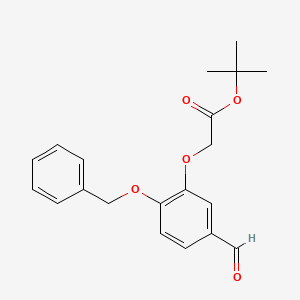
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
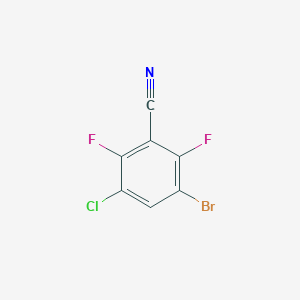


![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
